(R)-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate
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Overview
Description
®-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of ®-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common synthetic route involves the reaction of ®-tert-butyl piperidine-1-carboxylate with 3-chloropyridine-2-amine under specific conditions to form the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
®-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyridine ring can be replaced by other nucleophiles.
Scientific Research Applications
®-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of ®-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
®-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
(S)-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate: The stereochemistry differs, which can lead to variations in biological activity and properties.
®-tert-butyl 3-((3-bromopyridin-2-yl)amino)piperidine-1-carboxylate: The substitution of chlorine with bromine can affect the compound’s reactivity and interactions.
®-tert-butyl 3-((3-fluoropyridin-2-yl)amino)piperidine-1-carboxylate: The presence of fluorine can influence the compound’s stability and biological activity.
Properties
CAS No. |
1632251-01-4 |
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Molecular Formula |
C15H22ClN3O2 |
Molecular Weight |
311.81 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[(3-chloropyridin-2-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)19-9-5-6-11(10-19)18-13-12(16)7-4-8-17-13/h4,7-8,11H,5-6,9-10H2,1-3H3,(H,17,18)/t11-/m1/s1 |
InChI Key |
WEUZZGDYRJKBLT-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2=C(C=CC=N2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=C(C=CC=N2)Cl |
Origin of Product |
United States |
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